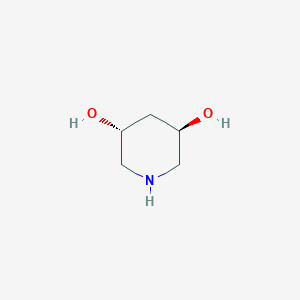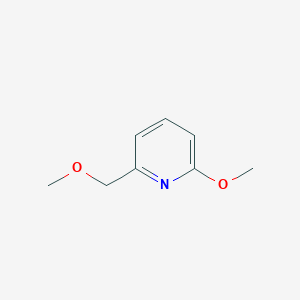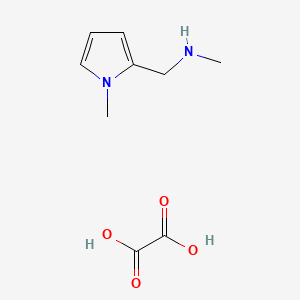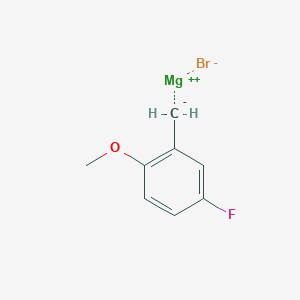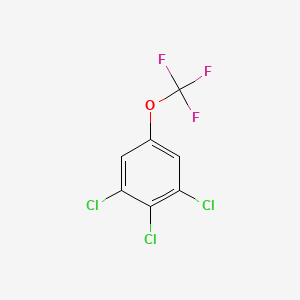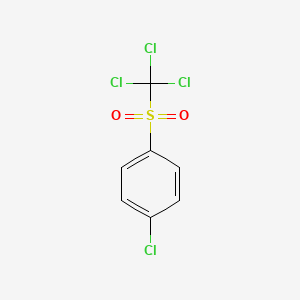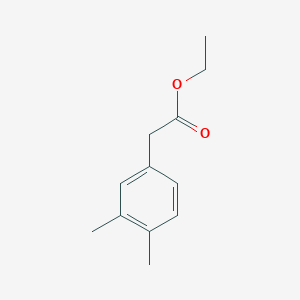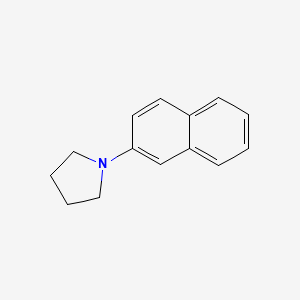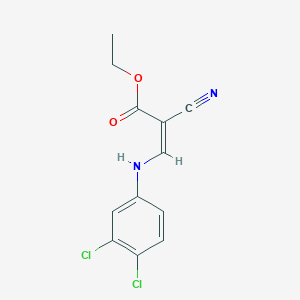![molecular formula C10H8BrF3O3 B6324187 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1321963-18-1](/img/structure/B6324187.png)
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
Descripción general
Descripción
“2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the CAS Number: 1321963-18-1 . It has a molecular weight of 313.07 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-bromo-4-(trifluoromethoxy)phenyl)-1,3-dioxolane . The InChI code is 1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 . This information can be used to derive the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . It has a molecular weight of 313.07 . The compound is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Fluorescence Emission and Nanoparticle Synthesis
- Enhanced brightness and emission-tuned nanoparticles can be synthesized using derivatives of 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane. Such nanoparticles, developed from heterodifunctional polyfluorene building blocks, exhibit bright fluorescence emission with high quantum yields. The nanoparticle size ranges from 25-50 nm and their fluorescence can be adjusted to longer wavelengths through energy transfer to specific dye labels. This application is crucial for achieving enduring fluorescence brightness in various scientific and industrial fields (Fischer, Baier, & Mecking, 2013).
Organic Synthesis and Chemical Intermediates
- The compound serves as a key intermediate in organic synthesis processes. For instance, it plays a role in the synthesis of various naphthalenes and naphthols through aryne routes and halogen-metal interconversion. These processes are foundational in creating diverse organic compounds and intermediates used in chemical industries and research (Schlosser & Castagnetti, 2001).
Synthesis of Specialized Organic Compounds
- The chemical is involved in the synthesis of specific organic compounds like 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. These compounds have numerous applications in organic chemistry, serving as precursors or intermediates in the synthesis of more complex molecules (Mekonnen et al., 2009).
Material Science and Engineering Applications
- In material science and engineering, the compound contributes to the synthesis of unique materials like 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, which is used in developing advanced materials and chemical engineering processes (Sun Xiao-qiang, 2009).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without information on the specific targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. The presence of a trifluoromethoxy group suggests that it might interact with its targets through halogen bonding or other types of non-covalent interactions .
Pharmacokinetics
Its molecular weight (31307 g/mol ) falls within the range generally favorable for oral bioavailability in drug design .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, this compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to higher temperatures .
Análisis Bioquímico
Biochemical Properties
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethoxy groups are key to its reactivity, allowing it to form stable complexes with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcriptional activity of certain genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. Furthermore, the trifluoromethoxy group can engage in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target molecules. These interactions can result in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transporters facilitate its movement within the cellular environment. The compound’s localization and accumulation can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Propiedades
IUPAC Name |
2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYPTGLTQVOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


